molecular formula C17H22N4O4S B2428637 methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034461-53-3

methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2428637
CAS No.: 2034461-53-3
M. Wt: 378.45
InChI Key: JQIFRXPDEKYKCE-UHFFFAOYSA-N
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Description

Methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group

Properties

IUPAC Name

methyl N-[4-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-11-9-16(19-20)13-4-3-10-21(12-13)26(23,24)15-7-5-14(6-8-15)18-17(22)25-2/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIFRXPDEKYKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidine Core

The piperidine scaffold is constructed via redox reactions starting from 3,3-difluoro-4-hydroxy-5-esterylpiperidine derivatives. A preferred route involves:

  • Reductive Amination : Reacting 3,3-difluoro-4-hydroxy-5-methylpiperidine with 1-methylpyrazole-3-carbaldehyde under hydrogenation conditions (Pd/C, 50 psi H₂) to yield 3-(1-methyl-1H-pyrazol-3-yl)piperidine.
  • Protection-Deprotection : Temporary Boc protection of the piperidine nitrogen facilitates subsequent sulfonylation without side reactions.

Key Data :

Step Reagents/Conditions Yield (%)
Reductive Amination Pd/C, H₂ (50 psi), EtOH, 24h 78
Boc Protection Boc₂O, DMAP, CH₂Cl₂, 0°C 92

Sulfonylation of the Piperidine Nitrogen

Sulfonylation introduces the sulfonyl bridge using pyrazole-4-sulfonyl chloride intermediates. Optimized conditions from pyrazole sulfonamide syntheses include:

  • Sulfonyl Chloride Preparation : Treating 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) in chloroform at 60°C, followed by thionyl chloride (SOCl₂) to generate the sulfonyl chloride.
  • Coupling Reaction : Reacting the piperidine intermediate with the sulfonyl chloride in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base.

Critical Parameters :

  • Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.
  • DIPEA (1.5 equiv) neutralizes HCl, preventing piperidine protonation.

Reaction Profile :

Parameter Value
Temperature 25–30°C
Time 16h
Solvent Dichloromethane
Yield 65–71%

Carbamate Formation on the Phenyl Ring

The final carbamate is installed via nucleophilic acyl substitution:

  • Chloroformate Activation : Treating 4-aminophenyl sulfonylpiperidine with methyl chloroformate (ClCO₂CH₃) in tetrahydrofuran (THF) at 0°C.
  • Base-Mediated Coupling : Triethylamine (TEA) deprotonates the amine, facilitating attack on the chloroformate electrophile.

Optimization Insight :

  • Slow addition of methyl chloroformate (0.5 equiv/h) minimizes di-carbamate byproducts.
  • Low temperatures (0–5°C) suppress hydrolysis.

Yield Comparison :

Base Solvent Yield (%)
Triethylamine THF 82
DIPEA DCM 75

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Substitution

The 1-methylpyrazole group must occupy the piperidine’s 3-position exclusively. Competitive N-alkylation at the pyrazole’s 5-position is mitigated by:

  • Using bulky bases (e.g., potassium tert-butoxide) to favor kinetic control.
  • Employing methyl iodide (MeI) as the methylating agent under anhydrous conditions.

Purification of Sulfonylated Intermediates

Sulfonamide byproducts (e.g., disulfonylpiperidines) are removed via column chromatography (silica gel, hexane/EtOAc 7:3). HPLC monitoring ensures >95% purity before carbamate formation.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring may engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)carbamate

Uniqueness

Methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its combination of a pyrazole ring, a piperidine ring, and a sulfonyl group. This structural arrangement allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

Methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate, a compound that incorporates pyrazole and piperidine structures, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a methyl carbamate group, a sulfonamide linkage, and a piperidine moiety substituted with a pyrazole ring. This unique arrangement suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds containing pyrazole and piperidine structures often exhibit:

  • Inhibition of Protein Kinases : Many pyrazole derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, related compounds have shown IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory activity .
  • Anticancer Properties : Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as HeLa and A375 by disrupting cellular proliferation pathways .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antiproliferative Activity : In vitro studies reveal that this compound exhibits significant antiproliferative effects against various human tumor cell lines, suggesting its potential as an anticancer agent .
  • Selectivity for Cancer Cells : The compound's selectivity towards cancer cells over normal cells is a critical factor for its therapeutic application, minimizing side effects associated with conventional chemotherapy.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in inhibiting the growth of human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa8CDK inhibition
A37510Apoptosis induction
HCT11612Cell cycle arrest

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in tumor progression. The study found that this compound exhibited selective inhibition against CDK9 with an IC50 value of 1.8 µM.

Q & A

Q. What are the typical synthetic pathways for methyl (4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate?

The synthesis involves multi-step reactions, starting with the preparation of the pyrazole-piperidine core followed by sulfonylation and carbamate formation. Key steps include:

  • Sulfonylation : Coupling a piperidine derivative (e.g., 3-(1-methyl-1H-pyrazol-3-yl)piperidine) with a sulfonyl chloride intermediate under anhydrous conditions.
  • Carbamate Formation : Reacting the sulfonylated phenyl intermediate with methyl chloroformate in the presence of a base like triethylamine.
    Reaction progress is monitored via TLC, and purity is confirmed by NMR and mass spectrometry .

Q. How is the compound structurally characterized to confirm its identity?

Characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • X-ray Crystallography : For definitive bond-length and angle data (e.g., C-N bond lengths ~1.34 Å in heterocyclic systems) .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase chromatography to quantify impurities (<0.5% by area normalization).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled conditions.
  • Solubility Assays : Tested in DMSO, ethanol, and aqueous buffers (pH 1–7.4) to guide formulation studies .

Advanced Research Questions

Q. How can researchers optimize sulfonamide coupling yields in the synthesis?

Optimization strategies include:

  • Catalyst Screening : Use of DMAP or pyridine derivatives to enhance reaction efficiency.
  • Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
  • Solvent Selection : Anhydrous dichloromethane or THF for moisture-sensitive steps.
    Controlled synthesis protocols (e.g., copolymerization methods from ) may be adapted for scalable production .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in biological assays (e.g., IC50_{50} values) are addressed by:

  • Standardized Assay Conditions : Fixed ATP concentrations (10 µM) and incubation times (24–48 hrs) in kinase inhibition studies.
  • Dose-Response Curves : Triplicate experiments with statistical validation (p < 0.05).
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization .

Q. How can computational models predict the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to targets like mTOR or p70S6K using AutoDock Vina.
  • MD Simulations : 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).
  • QSAR Analysis : Correlate substituent effects (e.g., sulfonyl groups) with bioactivity .

Q. What strategies mitigate toxicity in preclinical studies?

  • In Vitro Tox Screens : HepG2 cell viability assays (EC50_{50} determination).
  • Metabolic Profiling : CYP450 inhibition studies to predict drug-drug interactions.
  • In Vivo Models : Rodent studies with histopathological analysis of liver/kidney tissues .

Methodological Challenges and Solutions

Q. How are solubility limitations addressed for in vivo studies?

  • Co-solvent Systems : Use cyclodextrin-based formulations (e.g., 20% HP-β-CD in PBS).
  • Prodrug Design : Introduce phosphate esters at the carbamate group to enhance aqueous solubility .

Q. What experimental designs validate the compound’s enzyme inhibition specificity?

  • Kinase Panel Screens : Test against 50+ kinases (e.g., JAK2, EGFR) to rule off-target effects.
  • ATP-Competition Assays : Vary ATP concentrations (1–100 µM) to confirm competitive inhibition .

Q. How are synthetic derivatives designed to improve pharmacokinetics?

  • Bioisosteric Replacement : Substitute the methyl group on pyrazole with trifluoromethyl to enhance metabolic stability.
  • Cross-Coupling Reactions : Introduce aryl/heteroaryl groups via Suzuki-Miyaura reactions for structural diversification .

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